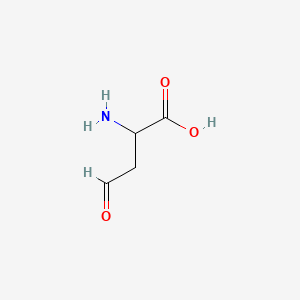
2-Amino-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Amino-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields for a wide range of substrates.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using recyclable chiral auxiliaries to form corresponding Ni(II) complexes with glycine Schiff base, which is then alkylated under basic conditions . This method is particularly useful for producing enantiomerically pure compounds.
化学反応の分析
Types of Reactions: 2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by N-bromophthalimide in aqueous acetic acid medium. The reaction is second-order, first-order each in oxidant and substrate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: The major products include oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as 2-amino-4-hydroxybutanoic acid.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound plays a role in metabolic pathways and is used in studies related to amino acid metabolism.
Medicine: It has potential therapeutic applications due to its involvement in biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-amino-4-oxobutanoic acid involves its role as a substrate in enzymatic reactions. It is known to interact with enzymes such as alanine-glyoxylate aminotransferase, catalyzing the transamination of glyoxylate to glycine . This interaction is crucial for glyoxylate detoxification and other metabolic processes.
類似化合物との比較
2-Oxobutanoic acid: Shares a similar structure but lacks the amino group.
4-Oxo-4-arylbutanoic acids: These compounds have similar oxidation properties but differ in their aryl substituents.
Uniqueness: 2-Amino-4-oxobutanoic acid is unique due to its amino group, which allows it to participate in a wider range of biochemical reactions compared to its analogs. This makes it particularly valuable in research and industrial applications.
特性
CAS番号 |
498-20-4 |
|---|---|
分子式 |
C4H7NO3 |
分子量 |
117.10 g/mol |
IUPAC名 |
2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8) |
InChIキー |
HOSWPDPVFBCLSY-UHFFFAOYSA-N |
正規SMILES |
C(C=O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



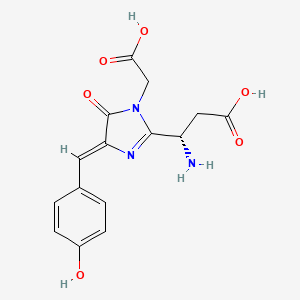
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
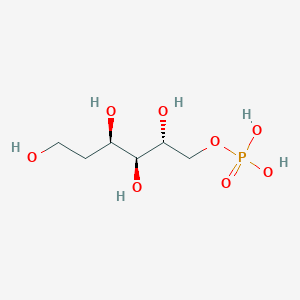
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

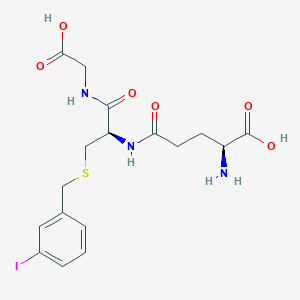
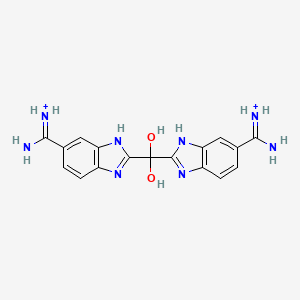
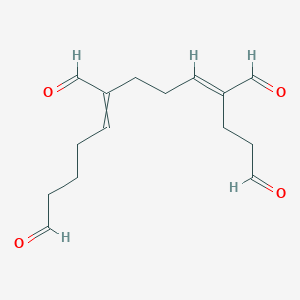
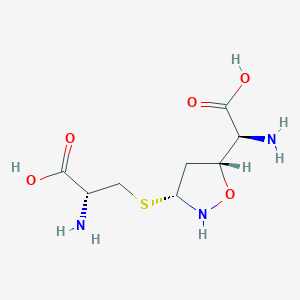
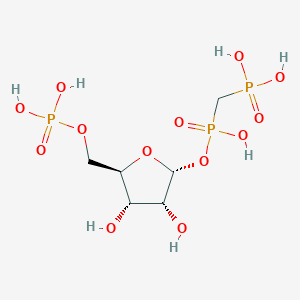
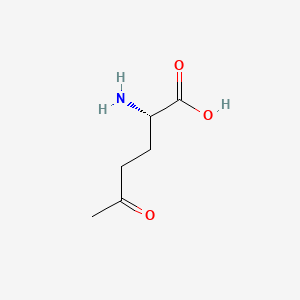
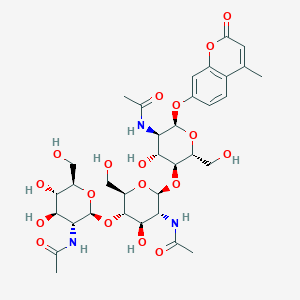
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
